REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[C:7]([CH3:13])=[CH:8][C:9]([NH2:12])=[N:10][CH:11]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[Br:5][C:6]1[C:7]([CH3:13])=[C:8]([N+:1]([O-:4])=[O:2])[C:9]([NH2:12])=[N:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)C
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After further stirring at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=NC1)N)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |